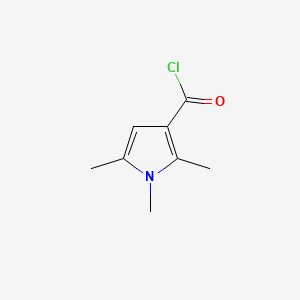

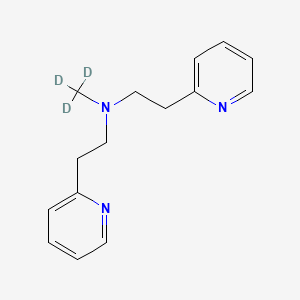

![molecular formula C22H12 B589106 Indeno[1,2,3-cd]pyrene-d12 CAS No. 203578-33-0](/img/structure/B589106.png)

Indeno[1,2,3-cd]pyrene-d12

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indeno[1,2,3-cd]pyrene-d12 is a yellowish, aromatic hydrocarbon consisting of six fused rings . It is a labelled analogue of Indeno[1,2,3-cd]pyrene, a polycyclic aromatic hydrocarbon (PAH) and a known carcinogen . It is primarily found in certain foods, gasoline and diesel exhaust, cigarette smoke, coal tar and coal tar pitch, soot and petroleum asphalt .

Synthesis Analysis

Indeno[1,2,3-cd]pyrene and its analogs can be prepared by Pd-catalyzed cross-coupling reactions and acid-mediated cycloisomerization .Molecular Structure Analysis

The molecular formula of Indeno[1,2,3-cd]pyrene-d12 is C22H12 . The structure can be described as a combination of an indeno molecule and a pyrene molecule with a fluoranthene network .Chemical Reactions Analysis

Indeno[1,2,3-cd]pyrene can undergo reaction with bromine or fluorine to form 12-bromoindeno[1,2,3-cd]pyrene and 2-fluoroindeno[1,2,3-cd]pyrene respectively .Physical And Chemical Properties Analysis

Indeno[1,2,3-cd]pyrene-d12 has a molecular weight of 288.4 g/mol . It is insoluble in water .科学的研究の応用

Air Pollution Research

Indeno[1,2,3-cd]pyrene is a prominent air pollutant . It’s associated with ambient PM2.5 and has been found in high levels in industrial cities . Research in this area focuses on understanding the impact of this compound on air quality and human health .

2. Asthma and Allergic Lung Inflammation Studies This compound has been linked to asthma and allergic lung inflammation . Studies have shown that exposure to Indeno[1,2,3-cd]pyrene enhances allergic lung inflammation via the aryl hydrocarbon receptor . This research is crucial for understanding the environmental triggers of asthma and developing potential treatments .

Biochemical Research

Indeno[1,2,3-cd]pyrene is used as a reagent in biochemical research . It’s particularly useful in studies involving the aryl hydrocarbon receptor, as it binds to the XRE promoter region of genes it activates .

Cancer Research

Due to its mutagenic and carcinogenic nature, Indeno[1,2,3-cd]pyrene is often used in cancer research . It’s used to study the mechanisms of carcinogenesis and the effects of environmental pollutants on cancer development .

Environmental Remediation

Indeno[1,2,3-cd]pyrene is a target compound in environmental remediation studies . For example, research has been conducted on the degradation of Indeno[1,2,3-cd]pyrene using Candida tropicalis NN4 in the presence of iron nanoparticles and produced biosurfactant .

Industrial Applications

Although not a direct application in scientific research, it’s worth noting that Indeno[1,2,3-cd]pyrene is found in commercial products like coal tar, coal tar pitch, creosote, bitumen, and asphalt . This makes it relevant in industrial and environmental research.

作用機序

Indeno[1,2,3-cd]pyrene is a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

将来の方向性

As a polycyclic aromatic hydrocarbon (PAH), Indeno[1,2,3-cd]pyrene-d12 is of interest in studies of environmental exposure and air pollution. Many compounds of this class are formed when burning coal, oil, gas, wood, household waste, and tobacco, and can bind to or form small particles in the air . Future research may focus on understanding the formation and impact of such compounds in various environments.

特性

IUPAC Name |

3,4,5,6,9,10,12,13,15,16,17,22-dodecadeuteriohexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-2-7-17-16(6-1)18-11-10-14-9-8-13-4-3-5-15-12-19(17)22(18)21(14)20(13)15/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQBHARYMNFBPS-AQZSQYOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C5=C(C(=C(C6=C5C4=C(C(=C6[2H])[2H])C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indeno[1,2,3-cd]pyrene-d12 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

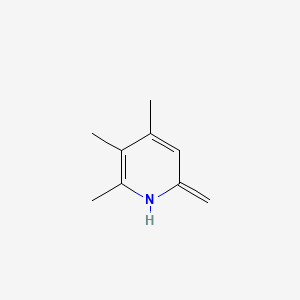

![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)

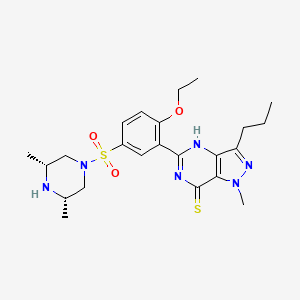

![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)